Nsclc-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

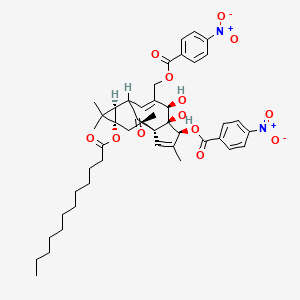

Molecular Formula |

C46H56N2O13 |

|---|---|

Molecular Weight |

844.9 g/mol |

IUPAC Name |

[(1S,4S,5S,6R,10R,12S,14R)-12-dodecanoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-4-(4-nitrobenzoyl)oxy-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl 4-nitrobenzoate |

InChI |

InChI=1S/C46H56N2O13/c1-6-7-8-9-10-11-12-13-14-15-36(49)61-45-26-29(3)44-25-28(2)40(60-42(53)31-18-22-34(23-19-31)48(57)58)46(44,54)38(50)32(24-35(39(44)51)37(45)43(45,4)5)27-59-41(52)30-16-20-33(21-17-30)47(55)56/h16-25,29,35,37-38,40,50,54H,6-15,26-27H2,1-5H3/t29-,35?,37-,38-,40+,44+,45+,46+/m1/s1 |

InChI Key |

ZZNIUFCSSNXVSD-ZUHMKHOZSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]34C=C([C@@H]([C@]3([C@@H](C(=CC([C@@H]1C2(C)C)C4=O)COC(=O)C5=CC=C(C=C5)[N+](=O)[O-])O)O)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])C)C |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)COC(=O)C5=CC=C(C=C5)[N+](=O)[O-])O)O)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of a Novel EGFR Inhibitor in EGFR-Mutant Non-Small Cell Lung Cancer

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Nsclc-IN-1" appears to be a hypothetical or placeholder name, as no specific data for a molecule with this designation was found in the public domain. This guide, therefore, outlines a plausible mechanism of action, supported by representative data and standard experimental protocols, for a novel tyrosine kinase inhibitor (TKI) targeting EGFR-mutant Non-Small Cell Lung Cancer (NSCLC), in line with current scientific understanding.

Introduction

Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[1][2] A significant subset of NSCLC tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene.[1][3] These mutations, most commonly deletions in exon 19 or the L858R point mutation in exon 21, lead to constitutive activation of the EGFR tyrosine kinase, promoting uncontrolled cell proliferation and survival through downstream signaling pathways like MAPK/ERK and PI3K/AKT.[4] While several generations of EGFR TKIs have been developed, acquired resistance remains a major clinical challenge, necessitating the development of novel inhibitors. This document details the preclinical characterization of this compound, a novel, potent, and selective inhibitor of mutant EGFR.

Core Mechanism of Action

This compound is designed as a covalent, irreversible inhibitor that selectively targets the ATP-binding site of the EGFR kinase domain. By forming a covalent bond with a cysteine residue (Cys797) within the active site, this compound effectively and permanently blocks the kinase activity of mutant EGFR. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival signaling cascades. The primary mechanism involves the inhibition of key pathways responsible for tumor growth and proliferation in EGFR-addicted cancer cells.

Signaling Pathway Inhibition

Upon binding of a ligand, such as EGF, wild-type EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling. In EGFR-mutant NSCLC, this process is ligand-independent and constitutively active. This compound abrogates this aberrant signaling.

References

- 1. Current Biomarkers in Non-Small Cell Lung Cancer—The Molecular Pathologist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leveraging Bulk and Single-Cell RNA Sequencing Data of NSCLC Tumor Microenvironment and Therapeutic Potential of NLOC-15A, A Novel Multi-Target Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Everything You Should Know About NSCLC [webmd.com]

- 4. researchgate.net [researchgate.net]

Target Identification and Validation of Osimertinib in EGFR-Mutated Lung Adenocarcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lung adenocarcinoma, a major subtype of non-small cell lung cancer (NSCLC), is frequently driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). While early-generation EGFR tyrosine kinase inhibitors (TKIs) offered significant clinical benefit, acquired resistance, commonly through the T790M "gatekeeper" mutation, limited their long-term efficacy. This technical guide details the target identification and validation of Osimertinib (formerly AZD9291), a third-generation, irreversible EGFR-TKI designed to overcome this resistance mechanism. We will delve into its mechanism of action, present key preclinical and clinical data, and provide detailed protocols for the essential experiments used to validate its efficacy and target engagement in lung adenocarcinoma.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutated NSCLC

The discovery of activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, revolutionized the treatment of a subset of lung adenocarcinoma patients.[1][2] These mutations lead to constitutive activation of the EGFR signaling cascade, promoting uncontrolled cell proliferation and survival primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1] First and second-generation EGFR-TKIs, like gefitinib and erlotinib, effectively inhibit these activating mutations. However, the majority of patients inevitably develop resistance, with the EGFR T790M mutation accounting for approximately 50-60% of cases.[3] The T790M mutation increases the ATP binding affinity of the EGFR kinase domain, reducing the efficacy of these reversible inhibitors.[4] This clinical challenge necessitated the development of a novel inhibitor that could potently target both the initial activating mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.

Target Identification: Osimertinib's Molecular Design

Osimertinib was specifically engineered to address the limitations of its predecessors. Its primary molecular target is the mutant EGFR protein. It is a mono-anilino-pyrimidine compound that acts as an irreversible inhibitor.

Mechanism of Action: Osimertinib's innovative design allows it to form a covalent bond with the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain. This covalent and irreversible binding effectively and permanently blocks the kinase activity of EGFR, thereby preventing ATP from binding and shutting down the downstream signaling pathways that drive tumor growth. A key advantage of Osimertinib is its high selectivity for mutant EGFR (including sensitizing mutations and the T790M resistance mutation) over wild-type EGFR, which is attributed to its unique chemical structure. This selectivity profile leads to a more favorable therapeutic window, reducing the incidence of side effects commonly associated with WT EGFR inhibition, such as skin rash and diarrhea.

Target Validation: Preclinical and Clinical Evidence

The validation of EGFR as the primary target of Osimertinib in lung adenocarcinoma is supported by extensive preclinical and clinical data.

Preclinical Validation

In vitro and in vivo models were crucial in demonstrating Osimertinib's potency and selectivity.

3.1.1. In Vitro Efficacy

Cell-based assays are fundamental for determining the inhibitory activity of a compound against its target in a biological context. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |

| PC-9 | Exon 19 deletion | 13 - 23 | |

| H3255 | L858R | ~12 | |

| H1975 | L858R, T790M | 4.6 - 10 | |

| PC-9ER | Exon 19 del, T790M | 13 - 166 | |

| LoVo | WT EGFR | 493.8 | |

| A549 | WT EGFR | >1000 |

Note: IC50 values can vary depending on the specific assay conditions and laboratory.

3.1.2. In Vivo Efficacy

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a critical step in preclinical validation to assess a drug's anti-tumor activity in a living organism.

| Xenograft Model | EGFR Mutation Status | Dosing Regimen | Tumor Growth Inhibition | Reference |

| PC-9 Mouse Xenograft | Exon 19 deletion | 5-25 mg/kg, oral, daily | Significant | |

| H1975 Mouse Xenograft | L858R, T790M | 5-25 mg/kg, oral, daily | Significant |

Clinical Validation

The efficacy of Osimertinib has been rigorously evaluated in multiple clinical trials, leading to its approval as a standard-of-care treatment for EGFR-mutated NSCLC.

3.2.1. AURA3 Trial (Second-Line Setting)

The AURA3 trial was a pivotal Phase III study that established Osimertinib's superiority over standard chemotherapy in patients with EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI.

| Endpoint | Osimertinib (n=279) | Platinum-Pemetrexed (n=140) | Hazard Ratio (95% CI) | P-value |

| Median PFS | 10.1 months | 4.4 months | 0.30 (0.23-0.41) | <0.001 |

| Objective Response Rate | 71% | 31% | Odds Ratio 5.39 (3.47-8.48) | <0.001 |

| Median Overall Survival | 26.8 months | 22.5 months | 0.87 (0.67-1.12) | 0.277 |

| CNS Objective Response Rate | 70% | 31% | Odds Ratio 5.13 (1.44-20.64) | 0.015 |

| Median CNS PFS | 11.7 months | 5.6 months | 0.32 (0.15-0.69) | 0.004 |

PFS: Progression-Free Survival; OS: Overall Survival; CNS: Central Nervous System. OS was not statistically significant, likely due to a high rate of crossover from the chemotherapy arm to the Osimertinib arm upon progression.

3.2.2. FLAURA Trial (First-Line Setting)

The FLAURA trial compared first-line Osimertinib with first-generation EGFR-TKIs (gefitinib or erlotinib) in patients with advanced EGFR-mutated NSCLC.

| Endpoint | Osimertinib | Erlotinib or Gefitinib | Hazard Ratio (95% CI) | P-value |

| Median PFS | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |

| Median OS | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 |

3.2.3. FLAURA2 Trial (First-Line Setting with Chemotherapy)

The FLAURA2 trial investigated the combination of Osimertinib plus chemotherapy versus Osimertinib alone in the first-line setting.

| Endpoint | Osimertinib + Chemo | Osimertinib Monotherapy | Hazard Ratio (95% CI) | P-value |

| Median PFS | 25.5 months | 16.7 months | 0.62 (0.49-0.79) | <0.0001 |

| Median OS | 47.5 months | 37.6 months | 0.77 (0.61-0.96) | 0.0202 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for understanding Osimertinib's mechanism and validation.

EGFR Signaling Pathway and Osimertinib's Point of Inhibition

Caption: EGFR signaling cascade and the inhibitory action of Osimertinib.

General Workflow for Preclinical Target Validation

Caption: A generalized workflow for the preclinical validation of a targeted inhibitor.

Osimertinib Resistance Mechanisms

Caption: Major mechanisms of acquired resistance to Osimertinib.

Detailed Experimental Protocols

This section provides generalized protocols for key experiments used in the validation of Osimertinib. These should be optimized for specific cell lines and experimental conditions.

Cell Proliferation (MTT) Assay

Objective: To determine the IC50 value of Osimertinib in NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Complete culture medium

-

96-well plates

-

Osimertinib stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Harvest and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of Osimertinib in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions (including a vehicle-only control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate for 2-4 hours at 37°C, until purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of Osimertinib and use a non-linear regression model to determine the IC50 value.

Western Blot for EGFR Phosphorylation

Objective: To assess the effect of Osimertinib on the phosphorylation of EGFR and its downstream targets (e.g., AKT, ERK).

Materials:

-

NSCLC cell lines

-

6-well plates

-

Osimertinib

-

EGF (for stimulation)

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat with various concentrations of Osimertinib for 2-4 hours. Stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations. Add Laemmli buffer to a 1X final concentration and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a polyacrylamide gel. Run the gel and transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using a digital imager. Quantify band intensities using software like ImageJ. Normalize the phosphoprotein signal to the total protein signal and then to a loading control (e.g., β-actin).

In Vivo NSCLC Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Osimertinib in an in vivo setting.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or Nude mice)

-

NSCLC cell line (e.g., H1975) suspended in Matrigel/PBS

-

Osimertinib formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Protocol:

-

Cell Implantation: Subcutaneously inject 5-10 x 10^6 H1975 cells in a 100-200 µL volume of PBS/Matrigel mixture into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer Osimertinib (e.g., 5-25 mg/kg) or vehicle control to the mice daily via oral gavage.

-

Efficacy and Toxicity Assessment: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight and overall health of the mice 2-3 times per week.

-

Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment period.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition for the Osimertinib-treated group compared to the vehicle control group.

Conclusion

The systematic identification and rigorous validation of mutant EGFR as the primary target of Osimertinib exemplify a successful paradigm in precision oncology. Through a combination of rational drug design, comprehensive preclinical evaluation, and robust clinical trials, Osimertinib has been established as a cornerstone therapy for patients with EGFR-mutated lung adenocarcinoma, significantly improving outcomes for individuals with both treatment-naïve disease and those who have developed resistance to earlier-generation TKIs. The methodologies and data presented in this guide provide a framework for the continued development of targeted therapies aimed at overcoming the ongoing challenges of cancer treatment and acquired resistance.

References

- 1. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncologynewscentral.com [oncologynewscentral.com]

- 4. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sotorasib (AMG-510): A Covalent Inhibitor of KRAS G12C in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of Sotorasib (also known as AMG-510), a first-in-class inhibitor of the KRAS G12C mutation, a key driver in a subset of non-small cell lung cancers (NSCLC). This document is intended to serve as a detailed resource for researchers and professionals involved in oncology drug discovery and development.

Chemical Structure and Properties

Sotorasib is an orally bioavailable small molecule designed to selectively and irreversibly target the cysteine residue of the KRAS G12C mutant protein.[1][2] Its chemical structure is characterized by a complex heterocyclic core.[3]

Table 1: Chemical Identifiers and Structure of Sotorasib

| Identifier | Value |

| IUPAC Name | 6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one[4] |

| SMILES | C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C[4] |

| Molecular Formula | C₃₀H₃₀F₂N₆O₃ |

| Molecular Weight | 560.6 g/mol |

Table 2: Physicochemical Properties of Sotorasib

| Property | Value | Reference |

| pKa | 8.06, 4.56 | |

| Solubility | 1.3 mg/mL (at pH 1.2), 0.03 mg/mL (at pH 6.8) | |

| XLogP3 | 4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 7 | |

| Rotatable Bond Count | 5 | |

| Topological Polar Surface Area | 102 Ų |

Mechanism of Action

KRAS is a GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation and survival. The G12C mutation, a substitution of glycine for cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state. This leads to the hyperactivation of downstream oncogenic signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.

Sotorasib selectively targets the mutant cysteine-12 residue. It forms an irreversible covalent bond with the thiol group of this cysteine, which is located in a region known as the switch-II pocket. This binding event traps the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing downstream signaling and inhibiting tumor cell growth.

Caption: KRAS G12C signaling pathway and the inhibitory action of Sotorasib.

Biological Activity and Efficacy

Sotorasib has demonstrated potent and selective inhibition of KRAS G12C-mutant cancer cell lines in preclinical studies.

Table 3: In Vitro Efficacy of Sotorasib in NSCLC Cell Lines

| Cell Line | KRAS Mutation | IC₅₀ (µM) | Reference |

| NCI-H358 | G12C | 0.006 - 0.0818 | |

| NCI-H23 | G12C | 0.6904 | |

| SW1573 | G12C | 0.150 | |

| A549 | G12S | >10 |

In vivo studies using xenograft models have shown that oral administration of Sotorasib leads to significant tumor regression in KRAS G12C-mutant tumors. Clinical trials in patients with advanced NSCLC harboring the KRAS G12C mutation have also demonstrated encouraging response rates and durable clinical benefit.

Table 4: Clinical Pharmacokinetic Parameters of Sotorasib (960 mg once daily)

| Parameter | Value | Reference |

| Cmax (µg/mL) | 7.50 | |

| Tmax (hours) | 2.0 | |

| AUC₀₋₂₄h (h*µg/mL) | 65.3 | |

| Volume of Distribution (L) | 211 | |

| Apparent Clearance (L/h) | 26.2 | |

| Terminal Half-life (hours) | 5.5 |

Experimental Protocols

Detailed methodologies for key in vitro assays to evaluate the efficacy of Sotorasib are provided below.

Cell Viability (MTT) Assay

This protocol outlines the steps to determine the cytotoxic effect of Sotorasib on cancer cell lines.

Caption: Experimental workflow for a cell viability (MTT) assay.

Methodology:

-

Cell Seeding: Seed KRAS G12C mutant (e.g., NCI-H358) and wild-type cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Drug Treatment: Prepare serial dilutions of Sotorasib in culture medium. Replace the existing medium with the Sotorasib dilutions and incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Apoptosis Detection (Annexin V/PI Staining)

This protocol describes the quantification of apoptotic cells following Sotorasib treatment using flow cytometry.

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Sotorasib for 48-72 hours.

-

Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex and incubate the cells at room temperature for 15 minutes in the dark.

-

Data Acquisition: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.

-

Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Western Blotting for Pathway Analysis

This protocol is for assessing the inhibition of downstream KRAS signaling by measuring the phosphorylation of ERK (p-ERK).

Methodology:

-

Cell Treatment and Lysis: Treat KRAS G12C mutant cells with Sotorasib for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies against p-ERK and total ERK. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.

Conclusion

Sotorasib represents a landmark achievement in precision oncology, being the first approved targeted therapy for KRAS G12C-mutated NSCLC. Its unique mechanism of covalent, irreversible inhibition of the mutant KRAS protein provides a potent and selective means of suppressing oncogenic signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers to further investigate the properties and applications of Sotorasib and to develop next-generation therapies targeting KRAS-driven cancers.

References

In Vitro Characterization of Nsclc-IN-1: A Technical Guide

This document provides a comprehensive overview of the in vitro characterization of Nsclc-IN-1, a potent and selective inhibitor of MEK1/2 for potential application in Non-Small Cell Lung Cancer (NSCLC) therapy. The information presented herein is intended for researchers, scientists, and drug development professionals.

Data Presentation

The inhibitory activity of this compound was assessed through various biochemical and cell-based assays. The quantitative data are summarized in the tables below for clarity and comparative analysis.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Assay Type |

| MEK1 | 15 | Kinase Assay |

| MEK2 | 25 | Kinase Assay |

| ERK1 | >10,000 | Kinase Assay |

| ERK2 | >10,000 | Kinase Assay |

| EGFR | >10,000 | Kinase Assay |

| ALK | >10,000 | Kinase Assay |

| ROS1 | >10,000 | Kinase Assay |

Table 2: Cell-Based Activity of this compound in NSCLC Cell Lines

| Cell Line | Genotype | IC₅₀ (nM) | Assay Type |

| A549 | KRAS G12S | 50 | Cell Viability (MTT) |

| NCI-H358 | KRAS G12C | 75 | Cell Viability (MTT) |

| Calu-1 | KRAS G12V | 120 | Cell Viability (MTT) |

| NCI-H1975 | EGFR L858R/T790M | >5,000 | Cell Viability (MTT) |

Experimental Protocols

Detailed methodologies for the key experiments conducted in the in vitro characterization of this compound are provided below.

MEK1/2 Kinase Assay Protocol

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against MEK1 and MEK2 kinases.

-

Materials:

-

Recombinant human MEK1 and MEK2 enzymes

-

Biotinylated ERK1 substrate

-

This compound (dissolved in DMSO)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

384-well white plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the MEK1 or MEK2 enzyme and the biotinylated ERK1 substrate to the wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Cell Viability (MTT) Assay Protocol

This protocol is for assessing the cytotoxic effects of this compound on NSCLC cell lines.[1][2]

-

Materials:

-

NSCLC cell lines (e.g., A549, NCI-H358)

-

96-well plates

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)[1]

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed the NSCLC cells into 96-well plates at a density of 5,000 cells per well and incubate overnight.[1]

-

The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).[1]

-

Incubate the treated cells for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Western Blot Analysis Protocol

This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of downstream targets in the MEK signaling pathway.

-

Materials:

-

Treated NSCLC cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

-

Procedure:

-

Treat NSCLC cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Visualizations

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by this compound.

Caption: Workflow for determining the IC₅₀ of this compound in NSCLC cell lines.

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of EGFR Inhibitors in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. The development of targeted EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with EGFR-mutated NSCLC.

This technical guide provides a comprehensive overview of the binding affinity and kinetics of representative EGFR inhibitors used in the treatment of NSCLC. As "Nsclc-IN-1" is a placeholder name, this document will focus on well-characterized, clinically relevant EGFR inhibitors, namely Osimertinib , Gefitinib , and Afatinib , to illustrate the core principles and methodologies. We will delve into the quantitative data governing their interaction with various EGFR mutants, the detailed experimental protocols for determining these parameters, and the underlying signaling pathways.

Quantitative Binding Affinity and Kinetics

The efficacy of an EGFR inhibitor is intrinsically linked to its binding affinity (how tightly it binds to the target) and kinetics (the rates of association and dissociation). These parameters are crucial for understanding an inhibitor's potency, selectivity, and duration of action. The following tables summarize key quantitative data for Osimertinib, Gefitinib, and Afatinib against wild-type (WT) and common mutant forms of EGFR.

Table 1: Binding Affinity (IC50, Kd, Ki) of EGFR Inhibitors

| Inhibitor | Target EGFR Mutant | IC50 (nM) | Kd (nM) | Ki (nM) | Assay Type |

| Osimertinib | Exon 19 deletion | ~10-15 | - | - | Cell-based |

| L858R | ~10-15 | - | - | Cell-based | |

| T790M | ~1 | - | - | Enzyme Assay | |

| WT | ~50-200 | - | - | Cell-based | |

| Gefitinib | Exon 19 deletion | ~5-10 | ~2.5-5.3 | - | Cell-based / SPR |

| L858R | ~20-50 | - | - | Cell-based | |

| T790M | >1000 | - | - | Cell-based | |

| WT | ~20-100 | ~37 | - | Cell-based / SPR | |

| Afatinib | Exon 19 deletion | ~0.5 | - | - | Enzyme Assay |

| L858R | ~1 | - | - | Enzyme Assay | |

| T790M | ~10 | - | - | Enzyme Assay | |

| WT | ~10 | - | - | Enzyme Assay | |

| HER2 | ~14 | - | - | Enzyme Assay |

Note: Values are approximate and can vary depending on the specific assay conditions and cell lines used. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity.

Table 2: Kinetic Parameters (kon, koff) of EGFR Inhibitors

| Inhibitor | Target EGFR Mutant | kon (M-1s-1) | koff (s-1) | Residence Time (1/koff) (min) | Method |

| Osimertinib | T790M | 1.2 x 105 | 6.2 x 10-4 | ~27 | SPR |

| Gefitinib | WT | 2.1 x 105 | 7.8 x 10-3 | ~2.1 | SPR |

| Afatinib | WT | 1.1 x 106 | 1.2 x 10-3 | ~13.9 | SPR |

Note: Kinetic data for EGFR inhibitors is less commonly published than affinity data. The values presented are representative examples. kon (association rate constant) describes the rate at which the inhibitor binds to the target, while koff (dissociation rate constant) describes the rate at which it unbinds. Residence time is a measure of how long an inhibitor remains bound to its target.

Signaling Pathways and Experimental Workflows

Understanding the context in which these inhibitors function is critical. This includes the signaling pathways they modulate and the experimental workflows used to characterize them.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex cascade that regulates cell growth, proliferation, and survival.[1] In NSCLC, mutations in EGFR can lead to its constitutive activation, driving tumorigenesis. EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing downstream signaling.[2]

EGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel kinase inhibitor follows a logical progression of experiments to determine its binding affinity, kinetics, and cellular effects.

Workflow for Kinase Inhibitor Characterization.

Experimental Protocols

Detailed and robust experimental protocols are essential for generating high-quality, reproducible data. The following sections provide methodologies for key experiments used in the characterization of EGFR inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human EGFR protein (wild-type or mutant)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

-

Test Inhibitor (e.g., Osimertinib)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. A typical starting concentration is 10 µM with 3-fold serial dilutions.

-

Prepare a solution of EGFR enzyme in Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare a solution of substrate and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the specific EGFR mutant to accurately determine the IC50.[3]

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or vehicle (DMSO).

-

Add 2 µL of the EGFR enzyme solution to each well.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.[4]

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics and affinity of an inhibitor to its target protein.

Materials:

-

SPR instrument (e.g., Biacore, ProteOn)

-

CM5 sensor chip

-

Recombinant human EGFR protein

-

Test Inhibitor

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)

Procedure:

-

Protein Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of EDC and NHS.

-

Inject the EGFR protein diluted in immobilization buffer over the activated surface. The protein will be covalently coupled to the surface via primary amine groups.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

A reference flow cell should be prepared by performing the activation and deactivation steps without protein injection.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the test inhibitor in running buffer. The concentration range should span at least 10-fold above and below the expected Kd.

-

Inject the inhibitor solutions over the EGFR-immobilized and reference flow cells at a constant flow rate.

-

Monitor the association of the inhibitor in real-time.

-

After the association phase, switch to flowing running buffer only to monitor the dissociation of the inhibitor.

-

-

Surface Regeneration:

-

After each binding cycle, inject the regeneration solution to remove the bound inhibitor and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal from the EGFR-immobilized flow cell to obtain specific binding sensorgrams.

-

Globally fit the association and dissociation curves from the different inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Isothermal titration calorimeter

-

Recombinant human EGFR protein

-

Test Inhibitor

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

-

Sample Preparation:

-

Extensively dialyze the EGFR protein and the test inhibitor against the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of the protein and inhibitor solutions.

-

Degas the solutions before loading into the calorimeter.

-

-

ITC Experiment:

-

Load the EGFR protein into the sample cell of the calorimeter. A typical concentration is in the range of 10-50 µM.

-

Load the test inhibitor into the injection syringe at a concentration 10-20 fold higher than the protein concentration.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.

-

Perform a control experiment by injecting the inhibitor into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per injection.

-

Subtract the heat of dilution from the heat of binding.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

-

The comprehensive characterization of the binding affinity and kinetics of EGFR inhibitors is fundamental to the development of effective therapies for NSCLC. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to rigorously evaluate novel inhibitors. By understanding the intricate details of the inhibitor-target interaction and the downstream signaling consequences, we can continue to advance the design of next-generation therapies with improved potency, selectivity, and clinical efficacy for patients with EGFR-mutated NSCLC.

References

Kinase Selectivity Profile of Non-Small Cell Lung Cancer Inhibitors: A Technical Guide

Disclaimer: The compound "Nsclc-IN-1" is not described in publicly available scientific literature. Therefore, this guide provides a representative analysis of kinase selectivity profiles using two well-characterized inhibitors approved for non-small cell lung cancer (NSCLC): Osimertinib , a third-generation epidermal growth factor receptor (EGFR) inhibitor, and Crizotinib , an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor. The methodologies and data presentation are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. It is typically assessed by screening the compound against a large panel of kinases. The data is often presented as the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kᵢ), where a lower value indicates higher potency.

Osimertinib: An Irreversible EGFR Inhibitor

Osimertinib is designed to selectively inhibit mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This selectivity is achieved through both improved binding affinity to the mutant forms and an enhanced rate of covalent bond formation.[1][4]

| Target Kinase | IC₅₀ (nM) | Selectivity vs. WT EGFR | Notes |

| EGFR (L858R/T790M) | <1 | ~50-fold higher efficiency | Double mutant, a primary target for Osimertinib. |

| EGFR (Exon 19 Del/T790M) | <1 | High | Another key double mutant target. |

| EGFR (L858R) | ~1-5 | ~20-fold higher efficiency | Activating mutation. |

| EGFR (Exon 19 Del) | ~1-5 | High | Activating mutation. |

| EGFR (Wild-Type) | ~10-50 | Baseline | Significantly lower potency against WT EGFR enhances tolerability. |

| Other Kinases (e.g., ACK1) | >1000 | Low | Generally shows high selectivity against a broad panel of other kinases. |

Note: IC₅₀ values are approximate and can vary based on assay conditions.

Crizotinib: A Multi-Targeted ALK/ROS1/MET Inhibitor

Crizotinib is an ATP-competitive small-molecule inhibitor that targets multiple receptor tyrosine kinases. Its primary targets in NSCLC are ALK and ROS1 fusion proteins.

| Target Kinase | IC₅₀ (nM) | Notes |

| ALK | ~20-30 | Primary target in ALK-rearranged NSCLC. |

| ROS1 | ~1-5 | Highly potent against ROS1, a closely related kinase to ALK. |

| c-MET (HGFR) | ~1-10 | Also a potent inhibitor of MET, which is implicated in some cancers. |

| RON | ~1-10 | Another target of Crizotinib. |

| Other Kinases | Variable | Crizotinib has a broader selectivity profile compared to highly specific inhibitors. |

Note: IC₅₀ values are approximate and can vary based on assay conditions.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust biochemical and cellular assays.

Biochemical Kinase Assays

Biochemical assays measure the direct interaction between an inhibitor and a purified kinase enzyme, providing a quantitative measure of inhibitory potency (e.g., IC₅₀).

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

-

Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., Osimertinib) in a suitable solvent like DMSO.

-

Plate Setup: Add a small volume (e.g., 1 µL) of each inhibitor dilution to the wells of a 384-well plate. Include controls for no inhibitor (DMSO only) and no enzyme.

-

Kinase Reaction:

-

Prepare a master mix containing the purified recombinant kinase (e.g., EGFR L858R/T790M), a suitable peptide substrate, and kinase reaction buffer.

-

Add the kinase/substrate mix to the wells containing the inhibitor and pre-incubate for approximately 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for about 40 minutes.

-

Add a Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes to stabilize the signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cellular Assays

Cellular assays assess the inhibitor's activity in a more physiologically relevant context, measuring its effect on kinase signaling within intact cells.

Protocol: Cellular Phosphorylation Assay (Western Blot)

This method measures the ability of an inhibitor to block the phosphorylation of a kinase and its downstream substrates within cancer cell lines.

-

Cell Culture and Treatment:

-

Culture NSCLC cells harboring the target kinase mutation (e.g., NCI-H1975 cells for EGFR T790M/L858R) to approximately 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce baseline signaling.

-

Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., EGF for EGFR-mutant cells) for 10-15 minutes to activate the signaling pathway.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target kinase (e.g., p-EGFR, p-ALK) and its downstream effectors (e.g., p-AKT, p-ERK), as well as antibodies for the total protein levels as loading controls.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition at each inhibitor concentration.

-

Visualizations: Signaling Pathways and Workflows

Simplified EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and the point of inhibition by Osimertinib.

Simplified ALK Signaling Pathway

Caption: Key downstream signaling pathways of ALK fusion proteins inhibited by Crizotinib.

Experimental Workflow for Kinase Inhibitor Profiling

References

- 1. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Osimertinib as first-line therapy in advanced NSCLC: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Nsclc-IN-1 in In Vitro Cell-Based Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Nsclc-IN-1 is a potent, ATP-competitive inhibitor of a key signaling pathway implicated in the pathogenesis of Non-Small Cell Lung Cancer (NSCLC). These application notes provide detailed protocols for utilizing this compound in a variety of in vitro cell-based assays to characterize its anti-cancer effects on NSCLC cell lines. The included methodologies cover the assessment of cell viability, proliferation, apoptosis, and the impact on relevant signaling cascades.

Mechanism of Action

This compound is designed to target constitutively active signaling pathways that drive tumor cell proliferation and survival in NSCLC. Genetic alterations in oncogenes or tumor suppressor genes, such as mutations in the K-Ras oncogene or the epidermal growth factor receptor (EGFR), lead to the continuous transmission of growth signals.[1] These mutations often affect downstream pathways like the PI3K/AKT and Ras/Raf/ERK signaling cascades, resulting in uncontrolled cell proliferation and inhibition of apoptosis.[1] this compound is hypothesized to interfere with these aberrant signaling events, thereby inducing cell cycle arrest and promoting apoptosis in cancer cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

| EGFR | 15 |

| ERK1 | 150 |

| AKT1 | 250 |

Table 2: Cytotoxicity of this compound in NSCLC Cell Lines (72-hour treatment)

| Cell Line | EGFR Status | IC₅₀ (µM) |

| A549 | Wild-Type | 8.5 |

| NCI-H1975 | L858R/T790M | 1.2 |

| PC-9 | del E746-A750 | 0.8 |

| H460 | Wild-Type | 10.2 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inhibition of the EGFR signaling pathway by this compound.

Caption: General workflow for evaluating this compound in NSCLC cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., A549, NCI-H1975)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate overnight to allow for cell attachment.

-

Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Incubation: Incubate the treated cells for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][3]

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay by Flow Cytometry

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Treated NSCLC cells

-

PBS (Phosphate-Buffered Saline)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated cells by trypsinization and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[3]

Materials:

-

Treated NSCLC cells

-

PBS (Phosphate-Buffered Saline)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation levels in key signaling pathways.

Materials:

-

Treated NSCLC cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells with RIPA buffer and determine the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

References

Application Notes and Protocols for Nsclc-IN-1 in Xenograft Mouse Models

For Research Use Only

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, with a significant number of cases driven by aberrant signaling pathways. Nsclc-IN-1 is a novel small molecule inhibitor targeting key oncogenic drivers in NSCLC. These application notes provide a comprehensive guide for the utilization of this compound in preclinical xenograft mouse models of NSCLC, a critical step in evaluating its in vivo efficacy and translational potential. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. In many NSCLC tumors, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell proliferation, survival, and metastasis. This compound binds to the kinase domain of EGFR, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][2][3][4] This targeted inhibition is designed to induce cell cycle arrest and apoptosis specifically in cancer cells dependent on EGFR signaling.

Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Establishment

This protocol describes the subcutaneous implantation of human NSCLC cells into immunodeficient mice.

Materials:

-

Human NSCLC cell line (e.g., A549, H1975)

-

6-8 week old female BALB/c nude mice or NOD/SCID mice[5]

-

Matrigel (Corning 354234)

-

Sterile PBS and cell culture medium

-

Syringes and needles (27G)

-

Vernier calipers

Procedure:

-

Culture NSCLC cells to 80-90% confluency.

-

Harvest cells using trypsin and wash with sterile PBS.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/200 µL.

-

Subcutaneously inject 200 µL of the cell suspension into the right flank of each mouse.

-

Monitor mice for tumor growth. Tumors are typically palpable within 7-14 days.

-

Measure tumor volume twice weekly using calipers with the formula: Volume = (Length x Width^2) / 2.

-

Randomize mice into treatment and control groups when tumors reach an average volume of 100-200 mm³.

Patient-Derived Xenograft (PDX) Model Establishment

PDX models more closely recapitulate the heterogeneity of patient tumors.

Materials:

-

Freshly resected human NSCLC tumor tissue

-

6-8 week old NOD/SCID mice

-

Surgical tools

-

Sterile PBS with antibiotics

Procedure:

-

Obtain fresh tumor tissue from surgery and transport it in sterile medium on ice.

-

In a sterile environment, mince the tumor tissue into small fragments (2-3 mm³).

-

Anesthetize the NOD/SCID mouse.

-

Make a small incision on the flank and create a subcutaneous pocket.

-

Implant a single tumor fragment into the pocket and suture the incision.

-

Monitor the mice for tumor engraftment and growth. This can take several weeks to months.

-

Once a tumor reaches approximately 1000-1500 mm³, it can be passaged to subsequent generations of mice for expansion and drug studies.

This compound Administration

Formulation and Dosing

The appropriate solvent and formulation for in vivo studies are crucial for drug solubility and stability.

| Parameter | Recommendation |

| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |

| Dosage | 10-50 mg/kg (dose-ranging studies are recommended to determine the optimal therapeutic dose) |

| Administration | Intraperitoneal (i.p.) injection or oral gavage (p.o.) |

| Frequency | Once daily (QD) |

| Storage | Store stock solution at -20°C. Prepare fresh working dilutions daily. |

Note: Solubility and formulation should be optimized for this compound based on its specific physicochemical properties.

Treatment Protocol

-

Once tumors in the xenograft models reach the desired size (100-200 mm³), randomize the mice into the following groups (n=8-10 mice/group):

-

Group 1: Vehicle control (administered with the same volume and frequency as the drug)

-

Group 2: this compound (e.g., 25 mg/kg, daily)

-

-

Administer the treatment (vehicle or this compound) for a predefined period, typically 21-28 days.

-

Monitor tumor growth by measuring tumor volume twice weekly.

-

Record the body weight of the mice twice weekly as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Efficacy Evaluation

Tumor Growth Inhibition (TGI)

TGI is a primary endpoint to assess the anti-tumor activity of this compound.

| Metric | Formula |

| Tumor Growth Inhibition (%) | (1 - (ΔT / ΔC)) x 100 |

| ΔT | Change in mean tumor volume of the treated group |

| ΔC | Change in mean tumor volume of the control group |

A higher TGI percentage indicates greater anti-tumor efficacy.

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison.

| Treatment Group | N | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |

| Vehicle Control | 10 | 150.5 ± 10.2 | 1250.8 ± 85.6 | - |

| This compound (25 mg/kg) | 10 | 152.1 ± 9.8 | 450.3 ± 45.1 | 72.7 |

Experimental Workflow

Caption: Workflow for in vivo efficacy studies of this compound.

Pharmacodynamic and Biomarker Analysis

To confirm the mechanism of action of this compound in vivo, excised tumors can be analyzed for target engagement and downstream pathway modulation.

Recommended Analyses:

-

Immunohistochemistry (IHC): To assess the expression and phosphorylation status of EGFR, as well as downstream markers like p-AKT and p-ERK.

-

Western Blotting: For quantitative analysis of protein expression levels of key signaling molecules.

-

TUNEL Assay: To detect apoptosis in tumor tissues.

-

Ki-67 Staining: To assess cell proliferation.

Safety and Tolerability

Throughout the study, monitor the mice for any signs of toxicity, including:

-

Body weight loss (>15-20% may require euthanasia)

-

Changes in behavior (lethargy, ruffled fur)

-

Signs of distress

These observations are critical for establishing the therapeutic window of this compound.

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound in NSCLC xenograft models. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data on the in vivo efficacy, mechanism of action, and safety profile of this novel inhibitor, thereby facilitating its further clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nsclc-IN-1 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Nsclc-IN-1, a novel small molecule inhibitor for potential therapeutic use in Non-Small Cell Lung Cancer (NSCLC). This document outlines the essential experimental procedures, from animal model selection and drug formulation to administration and efficacy assessment. The provided protocols and data presentation formats are intended to serve as a foundational guide for researchers initiating preclinical studies with this compound or similar targeted therapies for NSCLC.

Introduction

Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, with a significant number of cases driven by specific genetic mutations.[1][2][3] Targeted therapies that inhibit key signaling pathways involved in tumor growth and survival have become a cornerstone of NSCLC treatment.[4][5] this compound is a potent and selective small molecule inhibitor designed to target a critical node in an oncogenic signaling pathway frequently dysregulated in NSCLC. Preclinical evaluation in relevant animal models is a crucial step in the development of this compound to determine its efficacy, pharmacokinetic profile, and optimal dosing regimen.

This document provides detailed protocols for conducting in vivo studies to assess the anti-tumor activity of this compound in a xenograft mouse model of NSCLC.

Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of a key kinase in the EGFR signaling pathway, which is frequently mutated in NSCLC. The following diagram illustrates the targeted signaling cascade.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanism of Action: Novel Mechanisms in Lung Cancer - The Oncology Pharmacist [theoncologypharmacist.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Targeted Drug Therapy for Non-small Cell Lung Cancer | American Cancer Society [cancer.org]

- 5. Resistance mechanisms of non-small cell lung cancer and improvement of treatment effects through nanotechnology: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Nsclc-IN-1 solubility and preparation for cell culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nsclc-IN-1 is a potent and selective inhibitor of a key signaling pathway implicated in Non-Small Cell Lung Cancer (NSCLC). These application notes provide detailed protocols for the solubilization and preparation of this compound for in vitro cell culture experiments. Furthermore, the underlying mechanism of action and the affected signaling cascade are outlined to facilitate experimental design and data interpretation.

Solubility of this compound

The solubility of this compound was determined in various common laboratory solvents. The data presented below is crucial for the preparation of stock solutions and working concentrations for cell-based assays. It is recommended to use Dimethyl Sulfoxide (DMSO) for the initial stock solution preparation.

| Solvent | Solubility (at 25°C) |

| DMSO | ≥ 50 mg/mL (≥ 100 mM) |

| Ethanol | ~10 mg/mL (~20 mM) |

| Water | < 0.1 mg/mL (< 0.2 mM) |

| PBS (pH 7.2) | < 0.1 mg/mL (< 0.2 mM) |

Note: The molarity is calculated based on a hypothetical molecular weight of 500 g/mol for this compound.

Preparation of this compound for Cell Culture

This protocol describes the preparation of a concentrated stock solution of this compound and its subsequent dilution to a final working concentration in cell culture medium.

Materials

-

This compound (lyophilized powder)

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)[1][2]

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

Protocol for Stock Solution Preparation (10 mM)

-

Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.

-

Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock from 1 mg of this compound (assuming a molecular weight of 500 g/mol ), add 200 µL of DMSO.

-

Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved. A clear solution should be obtained.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Concentrations

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Intermediate): It is recommended to perform an intermediate dilution of the stock solution in complete cell culture medium before preparing the final working concentrations. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of pre-warmed complete cell culture medium.

-

Final Dilution: From the intermediate dilution, prepare the final working concentrations required for your experiment. For example, to obtain a final concentration of 10 µM in a 2 mL well, add 200 µL of the 100 µM intermediate solution to 1.8 mL of complete cell culture medium containing your cells.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Experimental Workflow for Cell Treatment

Figure 1: Workflow for this compound preparation and cell treatment.

Mechanism of Action and Signaling Pathway

This compound is a representative inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in the proliferation and survival of NSCLC cells.[3][4] In some NSCLC tumors, mutations in the EGFR gene lead to the constitutive activation of the receptor, resulting in uncontrolled cell growth.[4]

This compound acts by binding to the ATP-binding pocket of the EGFR kinase domain, preventing the autophosphorylation and activation of the receptor. This inhibition blocks the downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway Inhibition by this compound

Figure 2: EGFR signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for High-Throughput Screening with Nsclc-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, with a significant number of cases driven by mutations in key signaling pathways.[1][2][3] The Epidermal Growth Factor Receptor (EGFR) signaling cascade is one of the most critical pathways implicated in the pathogenesis of NSCLC.[1][4] Activating mutations in EGFR lead to uncontrolled cell proliferation and survival. Consequently, EGFR has become a prime target for the development of novel therapeutics. Nsclc-IN-1 is a potent and selective inhibitor of a downstream kinase in the EGFR signaling pathway, offering a promising approach for the treatment of NSCLC.

High-throughput screening (HTS) is an essential methodology in drug discovery for identifying and characterizing novel inhibitors like this compound from large compound libraries. These application notes provide a comprehensive guide to utilizing this compound in HTS assays, including detailed protocols, data interpretation, and visualization of the relevant signaling pathway and experimental workflow.

Mechanism of Action and Target Pathway

This compound is a small molecule inhibitor designed to target a critical kinase downstream of the EGFR. The binding of epidermal growth factor (EGF) to EGFR initiates a signaling cascade that includes the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, both of which are central to cell proliferation, survival, and differentiation. By inhibiting a key kinase in this cascade, this compound effectively blocks these pro-survival signals, leading to apoptosis in cancer cells dependent on this pathway.

Below is a diagram illustrating the EGFR signaling pathway and the putative target of this compound.

High-Throughput Screening Protocol

A luminescence-based kinase assay is a robust and sensitive method for HTS of kinase inhibitors. The following protocol is designed for a 384-well plate format and measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates kinase activity, while a high luminescence signal suggests inhibition.

Materials and Reagents:

-

Recombinant Human Kinase (e.g., MEK1)

-

Kinase Substrate (e.g., inactive ERK2)

-

ATP

-

This compound (and other test compounds)

-

DMSO (vehicle control)

-

Staurosporine (positive control inhibitor)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

384-well white, opaque bottom plates

-

Multichannel pipettes or automated liquid handler

-

Plate reader with luminescence detection capabilities

Experimental Workflow:

Protocol Steps:

-

Compound Plating:

-

Prepare serial dilutions of this compound and other test compounds in DMSO.

-

Using an automated liquid handler, dispense 2.5 µL of each compound dilution into the wells of a 384-well plate.

-

For controls, dispense 2.5 µL of DMSO (negative control, 0% inhibition) and 2.5 µL of a known inhibitor like staurosporine (positive control, 100% inhibition) into separate wells.

-

-

Kinase and Substrate Addition:

-

Prepare a 2X kinase/substrate master mix in kinase reaction buffer.

-

Add 2.5 µL of the kinase/substrate mix to each well of the compound plate.

-

-

Reaction Initiation:

-

Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the target kinase.

-

Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final reaction volume is 10 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate the plate at room temperature for an additional 10 minutes to stabilize the signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

Data Presentation and Analysis